molecular formula C18H14N4O2S B2491745 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034279-55-3

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2491745
CAS No.: 2034279-55-3
M. Wt: 350.4
InChI Key: JNISQLDPYPTVBD-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound featuring a benzotriazinone core linked via an ethyl spacer to a benzo[b]thiophene-2-carboxamide group.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(16-11-12-5-1-4-8-15(12)25-16)19-9-10-22-18(24)13-6-2-3-7-14(13)20-21-22/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNISQLDPYPTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,2,3]triazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Coupling with benzo[b]thiophene-2-carboxamide: This step often involves amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Optimization of reaction conditions: Ensuring high yield and purity.

    Use of continuous flow reactors: For better control over reaction parameters.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Modulating receptor function: By acting as an agonist or antagonist at receptor sites.

    Interfering with cellular pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as the benzotriazinone core, carboxamide linkages, or benzo[b]thiophene derivatives.

N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (Compounds 14a–14n)

  • Core Structure: Butanamide backbone with a benzotriazinone moiety.
  • Synthesis: Both classes utilize coupling reactions with amines/anilines, but the target compound likely employs a benzo[b]thiophene-2-carboxylic acid precursor instead of 4-aminobutyric acid derivatives .
  • Activity: Compounds 14a–14n were evaluated for alkaline phosphatase (ALP) inhibition, suggesting the benzotriazinone core is critical for enzyme interaction. The target compound’s benzo[b]thiophene group may alter selectivity or potency .

Benzo[b]thiophene-2-carboxamide Derivatives

  • Compound 4 (): N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide. Structure: Shares the benzo[b]thiophene-2-carboxamide group but incorporates a sulfonamide-ethoxy-ethyl spacer instead of the benzotriazinone-ethyl group. Properties: The sulfonamide enhances solubility, while the trifluoromethoxy group improves metabolic stability. The target compound’s benzotriazinone may confer stronger electron-withdrawing effects, influencing receptor binding .

TAK-041 (NBI-1065846)

  • Structure: (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide. Similarities: Shares the benzotriazinone core and carboxamide linkage. Differences: TAK-041 uses an acetamide spacer and a chiral 4-(trifluoromethoxy)phenethyl group, whereas the target compound employs a benzo[b]thiophene-2-carboxamide. Activity: TAK-041 is a potent GPR139 inhibitor, indicating the benzotriazinone’s role in receptor engagement. The target compound’s benzo[b]thiophene may enhance CNS permeability due to increased lipophilicity .

Thiazolidinone-Linked Benzo[b]thiophene Derivatives ()

  • Example: N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g). Structure: Features a thiazolidinone ring instead of benzotriazinone. Impact: Thiazolidinones are known for anti-inflammatory and antimicrobial activities, whereas benzotriazinones are more commonly associated with enzyme inhibition. The target compound’s benzotriazinone may offer superior stability or binding affinity .

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Biological Activity
Target Compound Benzo[b]thiophene-2-carboxamide 4-oxobenzo-triazin-ethyl ~422.4 (calc.) Carboxamide, Triazinone, Thiophene Not reported in evidence
Compound 14a () Butanamide Ethyl group ~318.3 (calc.) Carboxamide, Triazinone ALP Inhibition
Compound 4 () Benzo[b]thiophene-2-carboxamide Sulfonamide-ethoxy-ethyl 489.0760 Carboxamide, Sulfonamide, Ether Not reported
TAK-041 () Acetamide Trifluoromethoxy-phenyl ~437.8 (calc.) Acetamide, Triazinone GPR139 Inhibitor

Pharmacokinetic and Physicochemical Considerations

  • Hydrogen Bonding: The carboxamide and triazinone groups provide hydrogen bond acceptors/donors, critical for target engagement. This is consistent with analogs showing CNS activity (e.g., TAK-041) .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a triazinone core with a benzo[b]thiophene moiety. This structural arrangement is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

PropertyValue
Molecular FormulaC15H13N5O2
Molecular Weight295.3 g/mol
Density1.38±0.1 g/cm³ (Predicted)
pKa13.50±0.46 (Predicted)

Antimicrobial Activity

Research indicates that compounds containing the triazinone structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[b]thiophene-2-carboxylic acid demonstrate potent activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.60 to 22.86 μg/mL against various strains of MTB .

Anticancer Properties

The triazinone core is known for its anticancer properties. Compounds with similar structures have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under consideration may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound may interact with key enzymes involved in cellular processes, potentially leading to inhibition of pathogen growth or cancer cell proliferation .

Study on Antitubercular Activity

A study focused on the synthesis and evaluation of benzo[b]thiophene derivatives found that certain compounds exhibited strong antitubercular activity against both active and dormant MTB strains. The most effective derivatives showed MIC values lower than those of standard treatments such as rifampicin (RIF) .

In Silico Studies

In silico molecular docking studies have provided insights into the binding affinities and interaction profiles of this compound with target proteins. These studies are crucial for understanding how structural features contribute to biological activity and can guide future drug design efforts .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including amidation, cyclization, and purification. Key steps include:

  • Amidation : React benzo[b]thiophene-2-carboxylic acid with 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethylamine using coupling agents like HATU or DCC in dry dichloromethane (DCM) under nitrogen .
  • Cyclization : Ensure precise temperature control (e.g., reflux at 80°C for 4–6 hours) and stoichiometric ratios to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and NMR .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm backbone structure, focusing on chemical shifts for the benzo[b]thiophene (δ 7.2–8.1 ppm) and triazine (δ 8.3–8.7 ppm) moieties .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 424.12 [M+H]+^+) with <2 ppm error .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and retention time consistency .

Q. What preliminary bioactivity assays are recommended to evaluate its therapeutic potential?

Methodological Answer: Initiate with in vitro assays:

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations. Compare IC50_{50} values with reference drugs like doxorubicin .
  • Enzyme Inhibition : Test α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside as a substrate; calculate % inhibition and IC50_{50} via spectrophotometry (400 nm) .
  • Antioxidant Activity : Conduct DPPH radical scavenging assays at 0.1–1.0 mg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Structural Modifications : Synthesize analogs by varying substituents on the benzo[b]thiophene (e.g., electron-withdrawing groups at C5) or triazine rings (e.g., alkylation at N3). Use methods from for thiazolidinone derivatives .
  • Bioactivity Correlation : Test modified compounds in dose-response assays (e.g., IC50_{50} shifts in α-glucosidase inhibition) to identify critical functional groups .
  • Computational SAR : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like GPR139 or α-glucosidase .

Q. What computational strategies are effective for studying its interaction with biological targets?

Methodological Answer:

  • Homology Modeling : Use Modeller to generate 3D structures of targets (e.g., GPR139) based on templates like PDB ID 6N4B .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in NAMD (20 ns trajectories) to assess stability of hydrogen bonds (e.g., between triazine and Arg234) .
  • Free Energy Calculations : Apply MM-GBSA to predict binding energies (ΔG < -8 kcal/mol indicates strong binding) .

Q. How can contradictions in biological data (e.g., variable IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm bioactivity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-Analysis : Compare datasets across studies (e.g., TAK-041’s discontinued trials due to inconsistent efficacy in schizophrenia models) to identify confounding factors like cell line specificity .

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